N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine
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Overview
Description
N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine is an organic compound with a unique structure characterized by a cyclohexane ring substituted with benzyl and amine groups, along with four methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with benzylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,3,5,5-tetramethylcyclohexanone and benzylamine.
Catalyst: Palladium or nickel.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (around 50-60°C) for several hours.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening methods to optimize reaction conditions and catalysts is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes or bind to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,5,5-trimethylcyclohexylamine: Similar structure but with a methyl group instead of a benzyl group.
3,3,5,5-tetramethylcyclohexanone: The ketone precursor used in the synthesis of N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine.
Benzylamine: The amine used in the synthesis, which can also form other benzyl-substituted derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzyl group and multiple methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-3,3,5,5-tetramethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N/c1-16(2)10-15(11-17(3,4)13-16)18-12-14-8-6-5-7-9-14/h5-9,15,18H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRHDJQKLZTRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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